molecular formula C12H13ClN2O2 B243595 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B243595
M. Wt: 252.69 g/mol
InChI Key: RQSKIXQSHGDQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CP-141, is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. CP-141 has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of endocannabinoids, such as anandamide, which activate the cannabinoid receptors, CB1 and CB2, in the brain and peripheral tissues. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of endocannabinoids, such as anandamide, which activate the cannabinoid receptors, CB1 and CB2, in the brain and peripheral tissues. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potency and selectivity as an inhibitor of FAAH. This allows for precise control over the levels of endocannabinoids in the system being studied. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of novel analogs of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved potency and selectivity as FAAH inhibitors. Another direction is the study of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of drug addiction warrants further investigation.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base, followed by the oxidation of the resulting intermediate with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, such as anandamide, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H13ClN2O2/c1-7-2-3-9(5-10(7)13)15-6-8(12(14)17)4-11(15)16/h2-3,5,8H,4,6H2,1H3,(H2,14,17)

InChI Key

RQSKIXQSHGDQCC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)Cl

Origin of Product

United States

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